![molecular formula C10H16F2O2 B1457190 Ethyl 2-(4,4-difluorocyclohexyl)acetate CAS No. 915213-54-6](/img/structure/B1457190.png)
Ethyl 2-(4,4-difluorocyclohexyl)acetate
Overview
Description
Ethyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the IUPAC name ethyl (4,4-difluorocyclohexyl)acetate . It has a molecular weight of 206.23 . The InChI code for this compound is 1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4,4-difluorocyclohexyl)acetate consists of a cyclohexyl ring with two fluorine atoms attached at the 4,4-positions. An acetate group is attached to the cyclohexyl ring .Physical And Chemical Properties Analysis
Ethyl 2-(4,4-difluorocyclohexyl)acetate is a liquid at room temperature .Scientific Research Applications
Environmental Science
This compound could be investigated for its environmental fate and behavior. Understanding its degradation pathways and persistence in various ecosystems can inform environmental risk assessments and pollution control strategies.
Each of these applications leverages the unique chemical structure of Ethyl 2-(4,4-difluorocyclohexyl)acetate to fulfill specific research and industrial needs. The compound’s versatility highlights its importance in scientific research across multiple disciplines .
Safety and Hazards
The safety information for Ethyl 2-(4,4-difluorocyclohexyl)acetate includes a warning signal word . The hazard statements include H302, H315, H319, H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
properties
IUPAC Name |
ethyl 2-(4,4-difluorocyclohexyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWGGXBBJGJHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,4-difluorocyclohexyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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